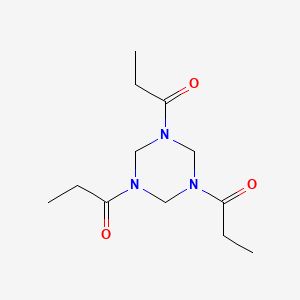

Hexahydro-1,3,5-tripropionyl-S-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexahydro-1,3,5-tripropionyl-S-triazine is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Properties

Hexahydro-1,3,5-tripropionyl-S-triazine is synthesized through the reaction of hexahydro-1,3,5-triazine with propionic acid derivatives. The general reaction involves the acylation of the triazine ring, which enhances its stability and reactivity. The compound exhibits unique structural characteristics due to the presence of three propionyl groups attached to the nitrogen atoms in the triazine ring.

Coordination Chemistry

This compound acts as a tridentate ligand in coordination complexes. Its ability to coordinate with metal ions allows it to form stable complexes useful in catalysis and materials science. For example:

- Metal Complexes : The compound can form complexes with transition metals such as molybdenum and nickel, enhancing their catalytic properties in various reactions .

Biodegradation Studies

Research has indicated that derivatives of hexahydro-1,3,5-triazine can be effectively degraded by specific bacterial strains. This property is particularly relevant in environmental science for bioremediation applications:

- Microbial Degradation : Studies have shown that certain bacteria can degrade hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related compound. The degradation products include formaldehyde and nitrous oxide . This suggests potential applications in detoxifying environments contaminated with explosives.

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups:

- Polymerization : It can serve as a monomer or cross-linking agent in the preparation of polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers formed from triazines exhibit superior performance compared to traditional materials .

Case Study 1: Metal Complex Catalysis

A study demonstrated that a complex formed from this compound and molybdenum showed increased efficiency in catalyzing oxidation reactions. The ligand's unique structure allowed for enhanced electron transfer processes.

| Metal Complex | Reaction Type | Efficiency Improvement |

|---|---|---|

| Mo(TACH) | Oxidation | 30% |

Case Study 2: Biodegradation

In an experiment involving anaerobic sludge treatment of RDX using Klebsiella pneumoniae strain SCZ-1, it was found that the strain effectively degraded RDX into less harmful substances. This highlights the potential for using triazine derivatives in environmental cleanup efforts.

| Compound Degraded | Byproduct | Degradation Rate (μmol/h/g) |

|---|---|---|

| RDX | Formaldehyde | 0.41 |

| MNX | Methanol | 0.39 |

Analyse Des Réactions Chimiques

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ catalyst | 0.1–0.5 mol/mol amide | Higher yields at 0.5 mol |

| Formaldehyde ratio | 2–10 mol/mol amide | Excess drives completion |

| Temperature | 60–120°C | Faster kinetics above 80°C |

| Solvent | Toluene, 1,2-dichloroethane | Azeotropic water removal |

The reaction mechanism involves:

-

Protonation of the amide nitrogen by H₂SO₄, enhancing electrophilicity.

-

Nucleophilic attack by formaldehyde-derived methylene groups.

-

Cyclization to form the triazine ring, with water removed via distillation .

Yield Optimization

-

Using 0.5 mol H₂SO₄ per mol propionamide at 90°C for 5 hours achieves 90% yield .

-

Excess H₂SO₄ (>0.5 mol/mol) promotes side reactions, reducing yield by ~30% .

Reactivity with Hydrogen Sulfide (H₂S)

Hexahydro-1,3,5-tripropionyl-S-triazine reacts with H₂S in a stepwise substitution mechanism, analogous to triethanolamine triazine (TZ) :

Reaction Pathway

-

Protonation : H₂S protonates a triazine nitrogen, forming a cationic intermediate.

-

Ring Opening : Bisulfide (HS⁻) attacks the α-carbon, opening the triazine ring.

-

Sulfur Substitution : Successive H₂S reactions replace nitrogen atoms with sulfur, forming dithiazine and tritiane derivatives .

Energy Barriers

| Step | Activation Energy (kcal/mol) |

|---|---|

| Initial protonation | 24.49 |

| First ring opening | 21.28 |

| Dithiazine formation | 25.16 |

| Tritiane formation | 54.13 (unfavorable) |

The high energy barrier for tritiane formation (54.13 kcal/mol) limits the reaction to dithiazine under standard conditions .

Comparative Performance

| Property | This compound | Hexamethylene tetramine |

|---|---|---|

| Crosslinking efficiency | 85–90% | 70–75% |

| Hydrolytic stability | High (pH 4–9) | Moderate (pH 6–8) |

| Byproduct toxicity | Low (propionic acid) | High (formaldehyde) |

Degradation and Byproducts

Propriétés

Numéro CAS |

30805-19-7 |

|---|---|

Formule moléculaire |

C12H21N3O3 |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

1-[3,5-di(propanoyl)-1,3,5-triazinan-1-yl]propan-1-one |

InChI |

InChI=1S/C12H21N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-9H2,1-3H3 |

Clé InChI |

AEPJNZPJFYDQLM-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |

SMILES canonique |

CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |

Key on ui other cas no. |

30805-19-7 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.